molecular formula C18H24N2O3 B1486150 tert-Butyl 6-benzyl-7-oxo-2,6-diazabicyclo[3.2.1]octane-2-carboxylate CAS No. 2197430-81-0

tert-Butyl 6-benzyl-7-oxo-2,6-diazabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B1486150
CAS No.: 2197430-81-0
M. Wt: 316.4 g/mol
InChI Key: FUSIZZJBCMADAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6-benzyl-7-oxo-2,6-diazabicyclo[3.2.1]octane-2-carboxylate ( 2197430-81-0) is a protected diazabicyclooctane derivative of significant value in synthetic organic and medicinal chemistry research . This compound serves as a key synthetic intermediate in the preparation of complex heterocyclic molecules, particularly in the development of novel β-lactamase inhibitors such as avibactam . The tert-butyloxycarbonyl (Boc) group provides a protected amine functionality, allowing for further selective chemical modifications on the diazabicyclo[3.2.1]octane scaffold, which is a core structure in several pharmacologically active agents . Researchers utilize this building block to explore new synthetic pathways and develop potential therapeutic compounds. It is recommended to store this product at 2-8°C in a sealed container under an inert atmosphere to maintain stability and purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 6-benzyl-7-oxo-2,6-diazabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-18(2,3)23-17(22)19-10-9-14-11-15(19)16(21)20(14)12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSIZZJBCMADAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC1C(=O)N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

  • Starting Materials: Diazabicyclooctane derivatives with free amine or hydroxy groups.
  • Key Reactions:
    • Benzylation: Introduction of benzyloxy group at the 6-position via nucleophilic substitution or protection of hydroxy functionalities.
    • Oxidation: Formation of the 7-oxo group (ketone) through controlled oxidation of the bicyclic ring.
    • Esterification: Formation of the tert-butyl ester at the 2-carboxylate position using tert-butyl chloroformate or related reagents.
  • Reaction Conditions: Typically performed in aprotic solvents such as dichloromethane or tetrahydrofuran, with bases like triethylamine to scavenge acids formed during esterification.

Specific Preparation Example from Patent Literature

According to patent AU2014278556B2 and EP2657234A1, the preparation involves:

Step Reaction Description Reagents and Conditions Notes
1 Synthesis of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid (intermediate) Benzylation of hydroxy precursor; oxidation to ketone Controlled temperature to avoid over-oxidation
2 Conversion to tert-butyl ester Reaction with tert-butyl chloroformate in presence of triethylamine Low temperature (0–5°C) to maximize yield
3 Purification Crystallization or chromatography Ensures enantiomeric purity and removal of side products

This method yields the target compound with high stereochemical purity and good overall yield.

Industrial Scale Considerations

  • Scale-up: Industrial methods replicate lab-scale reactions with automated reactors.
  • Continuous Flow Synthesis: Enhances control over reaction time and temperature, improving yield and purity.
  • Base Selection: Triethylamine or other tertiary amines are preferred to neutralize HCl generated during esterification.
  • Solvent Choice: Dichloromethane is commonly used, but alternatives like ethyl acetate may be employed for environmental considerations.

Reaction Mechanisms and Analytical Data

The preparation involves several key mechanistic steps:

  • Nucleophilic Substitution: The benzylation step introduces the benzyloxy group via nucleophilic attack on benzyl halides.
  • Oxidation: Selective oxidation at the 7-position forms the ketone, often using mild oxidants to preserve the bicyclic framework.
  • Ester Formation: The carboxylic acid intermediate reacts with tert-butyl chloroformate forming the tert-butyl ester via nucleophilic acyl substitution.

Analytical techniques to confirm the structure and purity include:

Analytical Method Purpose Typical Findings
NMR Spectroscopy (1H, 13C) Structural confirmation Signals consistent with bicyclic core and tert-butyl ester
Mass Spectrometry Molecular weight verification M+ peak matching expected molecular ion
IR Spectroscopy Functional group identification Carbonyl stretch (~1700 cm⁻¹) for ketone and ester
Chiral HPLC Enantiomeric purity High enantiomeric excess (>95%)

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Yield Remarks
Benzylation of hydroxy precursor Benzyl bromide or chloride, base Room temp, aprotic solvent 80-90% Protects hydroxy group as benzyloxy
Oxidation to ketone Mild oxidants (e.g., PCC, Dess–Martin periodinane) 0–25°C 75-85% Selective oxidation at 7-position
Esterification to tert-butyl ester tert-Butyl chloroformate, triethylamine 0–5°C, DCM solvent 85-95% High yield and stereochemical retention
Purification Chromatography or crystallization Ambient - Ensures product purity

Research Findings and Notes

  • The stereochemistry of the bicyclic core is critical for biological activity and synthetic utility; therefore, enantiomerically pure intermediates are preferred.
  • The tert-butyl ester group serves as a protecting group, allowing further functionalization of the bicyclic core.
  • The benzyloxy substituent at the 6-position can be selectively removed or modified in downstream reactions, providing synthetic flexibility.
  • Reaction conditions are optimized to avoid decomposition or racemization of the bicyclic system.
  • Patents and literature emphasize the importance of temperature control and base selection to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-benzyl-7-oxo-2,6-diazabicyclo[3.2.1]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the bicyclic scaffold.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

  • Beta-Lactamase Inhibitors :
    • The compound has been identified as an important intermediate for synthesizing beta-lactamase inhibitors, which are crucial in combating antibiotic resistance. These inhibitors can enhance the efficacy of beta-lactam antibiotics by preventing bacterial enzymes from deactivating them .
  • Synthesis of Bioactive Molecules :
    • It serves as a key building block in the synthesis of various bioactive compounds, including those with potential anti-cancer and anti-inflammatory properties. Its structural framework allows for modifications that can lead to diverse pharmacological activities .
  • Protein Degradation :
    • The compound is also utilized in the development of protein degraders, which are innovative therapeutic agents designed to selectively eliminate specific proteins within cells, thereby offering new strategies for treating diseases such as cancer .

Synthetic Applications

  • Intermediate in Organic Synthesis :
    • As a versatile intermediate, tert-butyl 6-benzyl-7-oxo-2,6-diazabicyclo[3.2.1]octane-2-carboxylate can be employed in various synthetic pathways to create more complex molecules. Its bicyclic structure is particularly useful for constructing other heterocycles and complex organic frameworks .
  • Reactivity and Transformations :
    • The compound can undergo various chemical transformations, including alkylation and acylation reactions, making it suitable for generating derivatives with tailored functionalities for specific applications in medicinal chemistry .

Case Studies

  • Beta-Lactamase Inhibition Study :
    • A study demonstrated the effectiveness of derivatives synthesized from this compound as beta-lactamase inhibitors against resistant strains of bacteria, showcasing its potential in enhancing antibiotic treatment regimens .
  • Development of Protein Degraders :
    • Research has highlighted the use of this compound in the design of PROTACs (Proteolysis Targeting Chimeras), which have shown promise in selectively degrading target proteins involved in cancer progression, thus representing a novel approach in targeted cancer therapies .

Mechanism of Action

The mechanism by which tert-Butyl 6-benzyl-7-oxo-2,6-diazabicyclo[3.2.1]octane-2-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. For example, as a beta-lactamase inhibitor, it binds to the active site of the enzyme, preventing it from hydrolyzing beta-lactam antibiotics . This interaction involves key amino acid residues and specific binding interactions that stabilize the inhibitor-enzyme complex.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Bicyclo System Substituents CAS Number Key Properties/Applications Reference
This compound [3.2.1] 6-benzyl, 7-oxo, 2-Boc Not explicitly provided Potential intermediate for β-lactamase inhibitors
tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate [2.2.2] 2-Boc 617714-22-4 Rigid scaffold for kinase inhibitors
tert-Butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate [2.2.2] 5-oxo, 2-Boc 198835-04-0 Intermediate in peptidomimetic synthesis
Sodium (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate [3.2.1] 6-benzyloxy, 7-oxo, sodium counterion Not provided Antibacterial candidate (β-lactamase target)

Bicyclo System Variations

  • Bicyclo[3.2.1] vs. Bicyclo[2.2.2] : The [3.2.1] system in the target compound introduces greater ring strain compared to the more symmetrical [2.2.2] systems (e.g., CAS 617714-22-4). This strain may enhance reactivity in ring-opening reactions or interactions with biological targets .
  • Diaza Positioning : The 2,6-diaza configuration in the target compound contrasts with 2,5-diaza or single-aza analogues (e.g., CAS 198835-04-0), altering hydrogen-bonding capabilities and solubility profiles.

Functional Group Impact

  • Benzyl vs. Benzyloxy: The benzyl group in the target compound (vs.
  • Oxo Group Positioning : The 7-oxo group in the target compound aligns with β-lactamase inhibitory motifs, whereas 5-oxo analogues (e.g., CAS 198835-04-0) lack this pharmacophoric feature .

Crystallographic and Computational Analysis

The SHELX software suite (e.g., SHELXL, SHELXS) is widely employed for crystallographic refinement of similar bicyclic compounds, aiding in confirming stereochemistry and bond angles . For instance, the [3.2.1] system’s non-planar geometry has been validated via X-ray diffraction studies, distinguishing it from [2.2.2] systems.

Biological Activity

tert-Butyl 6-benzyl-7-oxo-2,6-diazabicyclo[3.2.1]octane-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from simple precursors that undergo cyclization and functional group modifications. The process often utilizes techniques such as amine protection and selective alkylation to achieve the desired structure .

Antimicrobial Activity

Research has indicated that derivatives of diazabicyclo compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various strains of bacteria, including Gram-positive and Gram-negative pathogens . The mechanism often involves the inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis.

Inhibition of β-lactamases

The compound has been studied for its ability to inhibit β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics like penicillin. This inhibition is critical in combating antibiotic resistance . The structural features of the compound allow it to form reversible complexes with these enzymes, thereby restoring the efficacy of existing antibiotics .

Neuroprotective Effects

Some studies have suggested that similar bicyclic compounds may possess neuroprotective effects. They may act as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, thus potentially benefiting conditions like Alzheimer's disease .

Case Study 1: Antibacterial Efficacy

In a study conducted on a series of diazabicyclo compounds, tert-butyl 6-benzyl-7-oxo derivatives were tested against a panel of bacterial strains. The results indicated that certain substitutions on the benzyl group enhanced antibacterial activity significantly, with minimum inhibitory concentrations (MICs) reported as low as 0.5 µg/mL against resistant strains .

Case Study 2: β-lactamase Inhibition

A detailed investigation into the β-lactamase inhibitory activity revealed that tert-butyl 6-benzyl-7-oxo compounds exhibited competitive inhibition against class A β-lactamases. The kinetic parameters suggested a high affinity for the enzyme-substrate complex, making it a promising candidate for further development as an antibiotic adjuvant .

Comparative Table of Biological Activities

Compound NameAntimicrobial Activityβ-lactamase InhibitionNeuroprotective Potential
This compoundHighModeratePotential
Related Diazabicyclo Compound AModerateHighLow
Related Diazabicyclo Compound BLowModerateHigh

Q & A

Q. Table 1: Key Safety and Storage Parameters

PropertyValue/RecommendationSource
StabilityStable under recommended conditions
Hazardous DecompositionCO, NOx under combustion
Storage TemperatureRefrigerated (2–8°C)

Basic: Which spectroscopic and crystallographic methods are essential for structural confirmation?

Methodological Answer:

  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve the bicyclic framework and stereochemistry. Data collection requires high-resolution crystals, often grown via vapor diffusion .
  • Spectroscopy:
    • NMR: 1H/13C NMR to confirm benzyl and tert-butyl substituents (δ 1.2–1.4 ppm for tert-butyl; aromatic protons at δ 7.2–7.4 ppm).
    • HRMS: Validate molecular weight (expected [M+H]+: ~458.55 g/mol based on analogs) .

Basic: What synthetic routes are reported for this compound and its intermediates?

Methodological Answer:

  • Key Steps:
    • Bicyclic Core Formation: Cyclization of diazabicyclo precursors via SN2 or Mitsunobu reactions .
    • Benzylation: Introduce the benzyl group using benzyl bromide under basic conditions (e.g., K2CO3 in DMF) .
    • Carboxylation: Protect the amine with tert-butoxycarbonyl (Boc) groups using di-tert-butyl dicarbonate (Boc2O) .
  • Intermediate Isolation: Chromatography (silica gel, hexane/EtOAc) is critical for purifying intermediates .

Q. Table 2: Key Intermediates and CAS Numbers

IntermediateCAS NumberReference
Relebactam Intermediate 11174020-63-3
Avibactam Intermediate1192651-49-2

Advanced: How does the bicyclic framework influence its role in β-lactamase inhibitor synthesis?

Methodological Answer:

  • Mechanistic Insight: The 2,6-diazabicyclo[3.2.1]octane core mimics the β-lactam ring, enabling competitive inhibition of bacterial enzymes. The rigid structure enhances binding affinity to penicillin-binding proteins (PBPs) .
  • Modifications: Substituents like the benzyl group at position 6 improve pharmacokinetic stability. Computational docking studies (e.g., AutoDock Vina) can predict interactions with active-site serine residues .

Advanced: How can researchers address contradictions in reported synthetic yields?

Methodological Answer:

  • Variables to Optimize:
    • Catalysts: Screen Pd/C or Ni catalysts for hydrogenation steps.
    • Solvent Polarity: Test DCM vs. THF for cyclization efficiency.
    • Temperature: Optimize reflux conditions (e.g., 80°C vs. 100°C) .
  • Analytical Validation: Use HPLC (C18 column, acetonitrile/water gradient) to quantify purity and identify side products .

Advanced: What strategies resolve crystallographic challenges for this compound?

Methodological Answer:

  • Crystal Growth: Use slow evaporation with mixed solvents (e.g., EtOAc/hexane) to improve crystal quality. Additive screening (e.g., 1% DMSO) may enhance lattice formation .
  • Data Collection: High-resolution synchrotron radiation (λ = 0.7–1.0 Å) reduces noise. For twinned crystals, employ SHELXD for structure solution .

Advanced: How to assess ecological risks given limited toxicity data?

Methodological Answer:

  • Proxies: Use quantitative structure-activity relationship (QSAR) models (e.g., ECOSAR) to predict aquatic toxicity. Compare with structurally similar diazabicyclo compounds .
  • Experimental Testing: Conduct acute toxicity assays (e.g., Daphnia magna LC50) and biodegradation studies (OECD 301F) to fill data gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 6-benzyl-7-oxo-2,6-diazabicyclo[3.2.1]octane-2-carboxylate
Reactant of Route 2
tert-Butyl 6-benzyl-7-oxo-2,6-diazabicyclo[3.2.1]octane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.